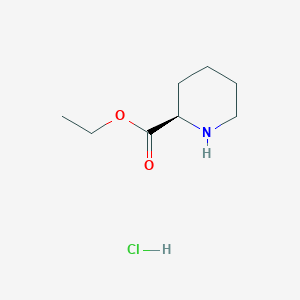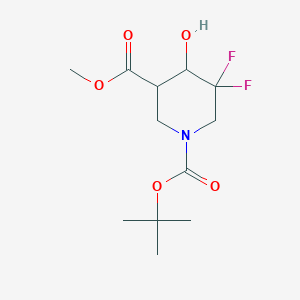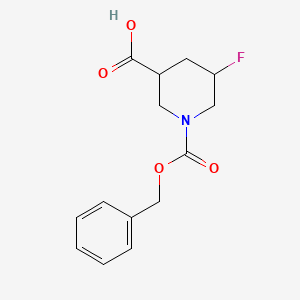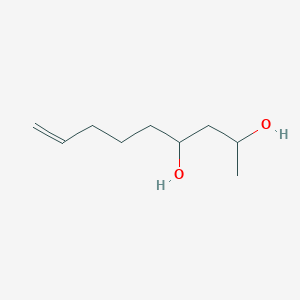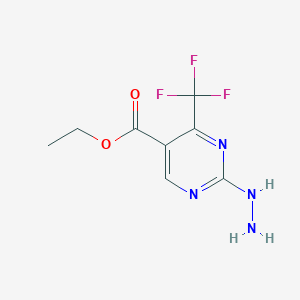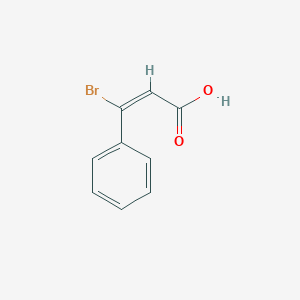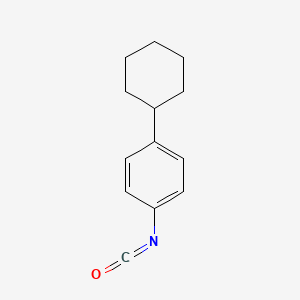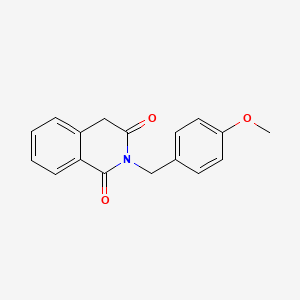
2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione
Overview
Description
The compound "2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione" is a derivative of isoquinoline-1,3-dione, a scaffold that has been explored for various biological activities. The methoxy-benzyl group attached to the isoquinoline dione structure could potentially influence its chemical and biological properties, making it a compound of interest in medicinal chemistry and drug discovery.
Synthesis Analysis
The synthesis of isoquinoline-1,3-dione derivatives has been achieved through various methods. For instance, a visible light-promoted synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones has been reported, which involves a tandem radical cyclization and sulfonylation reaction catalyzed by fac-Ir(ppy)3 at room temperature . Additionally, a cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes has been developed to generate isoquinoline-1,3(2H,4H)-dione derivatives through oxidative cross-coupling followed by radical addition . These methods provide a foundation for the synthesis of various substituted isoquinoline-1,3-diones, which could be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of isoquinoline-1,3-dione derivatives has been characterized using various spectroscopic techniques and, in some cases, X-ray crystallography. For example, the crystal structure of a related compound, 2-[4-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-oxoazetidin-3-yl]benzo[de]isoquinoline-1,3-dione, has been determined, revealing the planarity of the central β-lactam ring and its dihedral angles with adjacent phenyl rings . These structural analyses are crucial for understanding the conformation and potential reactivity of the compound.
Chemical Reactions Analysis
Isoquinoline-1,3-dione derivatives participate in various chemical reactions. The presence of the dione moiety allows for chelation with metal ions, as seen in the magnesium chelating properties of 2-hydroxyisoquinoline-1,3(2H,4H)-diones, which form complexes with Mg(2+) and Mn(2+) . Moreover, the reactivity of these compounds towards different reagents, such as sulfonyl chlorides and aliphatic aldehydes, has been exploited to introduce various substituents onto the isoquinoline-1,3-dione core .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoquinoline-1,3-dione derivatives are influenced by their molecular structure and substituents. For instance, the introduction of a methoxy group can affect the compound's solubility, crystallinity, and intermolecular interactions, as evidenced by the structural analysis of methoxy-substituted benzo[de]benzo[4,5]imidazo[2,1-a]isoquinolin-7-ones . Additionally, the biological properties, such as the inhibition of HIV-1 integrase and reverse transcriptase ribonuclease H by 2-hydroxyisoquinoline-1,3(2H,4H)-diones, highlight the importance of the isoquinoline-1,3-dione scaffold in drug discovery .
Scientific Research Applications
Synthesis and Characterization
- One-Step Synthesis: The compound has been synthesized through a one-step ring closure reaction of 2-(2-acetamino-5-methoxyphenyl)benzo[de]isoquinoline-1,3-dione under acidic conditions. This synthesis was characterized using HRMS, NMR spectra analyses, and single crystal X-ray diffraction, demonstrating its molecular structure and intermolecular interactions (Lu & He, 2012).
Chemical Properties and Reactions
- Sequential Preparation: A study focused on the "one-pot" sequential preparation of isoquinoline-1,3(2H,4H)-dione derivatives, highlighting the compound’s relevance in drug discovery due to its synthesis efficiency and broad substrate scope (Tang et al., 2017).
- Visible Light-Promoted Synthesis: A visible-light-promoted synthesis method has been developed for creating heterocyclic derivatives of this compound. This process involves reactions catalyzed by fac-Ir(ppy)3 at room temperature, showcasing an advanced approach in the synthesis of these derivatives (Liu et al., 2016).
Biological Applications
- HIV-1 Inhibitor: Research has discovered that derivatives of 2-hydroxyisoquinoline-1,3(2H,4H)-dione, a related compound, can inhibit the HIV-1 integrase and the ribonuclease H function of HIV-1 reverse transcriptase. This suggests potential antiviral applications for similar compounds (Billamboz et al., 2011).
Additional Applications
- Drug Discovery and Synthesis Reviews: The compound has been the subject of extensive research in drug discovery, with various studies summarizing different synthetic methods, showcasing its versatility and importance in the field of medicinal chemistry (Niu & Xia, 2022).
properties
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-4H-isoquinoline-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-21-14-8-6-12(7-9-14)11-18-16(19)10-13-4-2-3-5-15(13)17(18)20/h2-9H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTFIXYRYXVQGML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CC3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363084 | |
| Record name | 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665936 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione | |
CAS RN |
217493-71-5 | |
| Record name | 2-(4-Methoxy-benzyl)-4H-isoquinoline-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

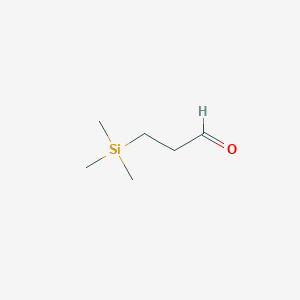


![7-Iodo-5-[(trifluoromethyl)thio]-1,3-benzoxazole](/img/structure/B3031181.png)
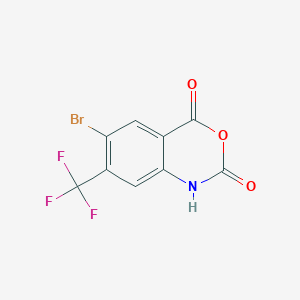

![8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3031184.png)
